8-(1-Hydroxyethyl)etodolac
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[1-ethyl-8-(1-hydroxyethyl)-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-3-17(9-14(20)21)16-13(7-8-22-17)12-6-4-5-11(10(2)19)15(12)18-16/h4-6,10,18-19H,3,7-9H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJKSRXOHAISPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(CCO1)C3=C(N2)C(=CC=C3)C(C)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101901-08-0 | |
| Record name | Pyrano(3,4-b)indole-1-acetic acid, 1,3,4,9-tetrahydro-1-ethyl-8-(1-hydroxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101901080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Metabolic Formation and Pathways of 8 1 Hydroxyethyl Etodolac
Identification and Characterization as a Major Hydroxylated Metabolite
The journey to understanding 8-(1-Hydroxyethyl)etodolac begins with its detection and quantification in various biological systems.
Identification in Biological Matrices
Researchers have successfully identified this compound across a range of biological samples, confirming its role as a product of etodolac (B1671708) metabolism in different species. Studies have documented its presence in human hepatic cell lines, which serve as a model for liver metabolism, as well as in chicken liver tissue. innovareacademics.in Furthermore, this metabolite is consistently found in human urine and serum, indicating its circulation and subsequent excretion from the body. fda.govfda.govnih.gov The identification in these diverse matrices has been crucial for building a comprehensive picture of how etodolac is processed in the body. innovareacademics.infda.govfda.govnih.gov A high-performance liquid chromatographic (HPLC) method has been developed for the determination of etodolac and its major metabolites, including this compound, in urine. nih.gov
Quantitative Contribution within Overall Etodolac Metabolite Profile
Quantitatively, hydroxylated metabolites, including this compound, represent a notable portion of the metabolites derived from etodolac. Following a single dose of radiolabeled etodolac, these hydroxylated forms accounted for less than 10% of the total drug found in serum. fda.govnih.gov In urine, the combined percentage of the hydroxylated metabolites (6-OH, 7-OH, and 8-OH) is approximately 5% of the administered dose. drugbank.comnih.gov When considering the subsequent glucuronidated forms of these hydroxylated metabolites, the contribution is even more significant, accounting for about 20% of the dose excreted in urine. fda.govdrugbank.comnih.gov This highlights that hydroxylation is a key step leading to further metabolic transformations.
| Compound | Percentage in Urine |
|---|---|
| Etodolac (unchanged) | 1% |
| Etodolac glucuronide | 13% |
| Hydroxylated metabolites (6-, 7-, and 8-OH) | 5% |
| Hydroxylated metabolite glucuronides | 20% |
| Unidentified metabolites | 33% |
Enzymatic Biotransformation Mechanisms
The formation of this compound is a multi-step enzymatic process involving both Phase I and Phase II metabolism.
Role of Phase I Oxidation: Benzylic Hydroxylation
The initial and defining step in the creation of this compound is a Phase I oxidation reaction. Specifically, it is formed through the benzylic hydroxylation of the parent etodolac molecule. chemicalbook.comchemicalbook.com This reaction is primarily catalyzed by the cytochrome P450 enzyme system, with studies pointing to the involvement of the CYP2C9 and CYP3A4 isoforms. ontosight.aiontosight.ai In vitro studies have demonstrated that CYP2C9, in particular, shows significant activity in the hydroxylation of R-etodolac. nih.govtandfonline.com
Subsequent Phase II Metabolism: Glucuronidation of Hydroxylated Metabolites
Following its formation through hydroxylation, this compound, along with other hydroxylated metabolites, undergoes Phase II metabolism. This next step involves glucuronidation, a process where glucuronic acid is attached to the molecule, increasing its water solubility and facilitating its excretion from the body. fda.govdrugbank.comontosight.ai The resulting hydroxylated metabolite glucuronides are then eliminated primarily through the kidneys. fda.govdrugbank.com While etodolac itself can be directly glucuronidated by UGT1A9, UGT1A10, and UGT2B7, the hydroxylated metabolites also serve as substrates for this conjugation reaction. tandfonline.combertin-bioreagent.comcaymanchem.com
Comparative Metabolism with Other Hydroxylated Etodolac Metabolites
The metabolic pathway of etodolac is not limited to a single hydroxylation site. The compound is also metabolized to 6-hydroxyetodolac (B138032) and 7-hydroxyetodolac through aromatic hydroxylation. chemicalbook.comchemicalbook.com These three hydroxylated metabolites—6-hydroxyetodolac, 7-hydroxyetodolac, and this compound—have all been identified in human plasma and urine. innovareacademics.infda.govfda.gov While they are all products of Phase I oxidation, their formation occurs at different positions on the etodolac molecule. chemicalbook.comchemicalbook.com After their formation, all three undergo further Phase II glucuronidation before being excreted. fda.govontosight.ai Studies analyzing urinary excretion show that these three hydroxylated metabolites collectively account for 5% of the administered dose, suggesting they are all significant, albeit not the most abundant, metabolic products. fda.govdrugbank.com
| Metabolite | Type of Hydroxylation | Primary Forming Enzyme (isoform) | Subsequent Metabolism |
|---|---|---|---|
| 6-hydroxyetodolac | Aromatic | Cytochrome P450 (CYP2C9, CYP3A4) | Glucuronidation |
| 7-hydroxyetodolac | Aromatic | Cytochrome P450 (CYP2C9, CYP3A4) | Glucuronidation |
| This compound | Benzylic | Cytochrome P450 (CYP2C9, CYP3A4) | Glucuronidation |
Stereochemical Considerations in the Disposition of 8 1 Hydroxyethyl Etodolac
Enantiomeric Ratios and Interconversion Studies of Etodolac (B1671708) and its Hydroxylated Metabolites
The metabolism of etodolac demonstrates marked stereoselectivity, which is reflected in the enantiomeric ratios of the parent drug and its metabolites found in the body. nih.govresearchgate.net In human plasma, the concentration of the inactive (R)-etodolac is approximately 10 times higher than that of the active (S)-etodolac. nih.gov This is a unique characteristic among chiral NSAIDs. nih.gov
Studies have shown that the formation of hydroxylated metabolites is also a stereoselective process. nih.gov The hydroxylation of etodolac is primarily carried out by the cytochrome P450 enzyme system, with CYP2C9 being the main enzyme responsible for the stereoselective hydroxylation of (R)-etodolac. nih.govsmolecule.com In contrast, the glucuronidation of etodolac, another major metabolic pathway, preferentially targets (S)-etodolac and is mainly mediated by the enzyme UGT1A9. nih.gov This differential metabolism contributes to the observed plasma enantiomeric ratio.
While there is no in-vivo interconversion of etodolac enantiomers, the disposition of its metabolites, including 8-(1-Hydroxyethyl)etodolac, is influenced by the stereochemistry of the parent compound. The determination of the enantiomeric ratios of etodolac and its hydroxylated metabolites, 7-hydroxyetodolac and this compound, has been achieved using high-performance liquid chromatography (HPLC) with protein-bonded chiral stationary phases. nih.gov
The following table summarizes the key enzymes involved in the stereoselective metabolism of etodolac:
| Enantiomer | Primary Metabolic Pathway | Key Enzyme(s) | Result |
| (R)-Etodolac | Hydroxylation | CYP2C9 | Preferential formation of hydroxylated metabolites. nih.govsmolecule.com |
| (S)-Etodolac | Glucuronidation | UGT1A9 | Preferential formation of S-etodolac glucuronide. nih.gov |
Impact of Stereoselectivity on Metabolic Fate and Excretion Patterns
The stereoselective metabolism of etodolac directly impacts the metabolic fate and excretion patterns of its metabolites, including this compound. The preferential hydroxylation of (R)-etodolac leads to a higher formation of its hydroxylated metabolites compared to those from (S)-etodolac. nih.gov
Urinary excretion data from human volunteers have confirmed the significant stereoselectivity in etodolac's metabolism. nih.gov The primary route of excretion for etodolac and its metabolites is through the kidneys, with about 72% being eliminated in the urine. drugbank.com The urinary metabolites consist of unchanged etodolac (approximately 1%), etodolac glucuronide (around 13%), and various hydroxylated metabolites, including 6-hydroxy, 7-hydroxy, and this compound, which collectively account for about 5% of the administered dose. drugbank.com
The stereoselectivity in plasma protein binding further influences the distribution and elimination of the enantiomers and their metabolites. nih.govnih.gov (R)-etodolac is more extensively bound to plasma proteins than (S)-etodolac. nih.gov This results in a larger apparent volume of distribution for the active (S)-enantiomer. nih.gov
The following table outlines the disposition of etodolac enantiomers:
| Parameter | (R)-Etodolac | (S)-Etodolac | Reference |
| Plasma Concentration | ~10-fold higher | Lower | nih.gov |
| Primary Metabolism | Hydroxylation | Glucuronidation | nih.gov |
| Plasma Protein Binding | More extensive | Less extensive | nih.gov |
| Biliary Excretion | ~30% recovery in rats | Complete recovery in rats | nih.gov |
Advanced Analytical Techniques for the Detection and Quantification of 8 1 Hydroxyethyl Etodolac
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a cornerstone for metabolite analysis due to its exceptional selectivity, sensitivity, and speed. innovareacademics.in This technique is particularly well-suited for the complex biological matrices in which drug metabolites are typically found. innovareacademics.in
Method Development and Validation for Metabolite Analysis in Biological Samples
The development of LC-MS/MS methods for the analysis of 8-(1-Hydroxyethyl)etodolac in biological samples, such as human plasma and urine, involves several critical steps to ensure accuracy and reliability. nih.govelsevierpure.com A typical method begins with a one-step liquid-liquid extraction (LLE) to isolate the analyte from the plasma matrix. nih.govelsevierpure.com
Chromatographic separation is commonly achieved on a C18 reversed-phase column. nih.govelsevierpure.comresearchgate.net Isocratic elution with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer (e.g., water with ammonium (B1175870) formate (B1220265) adjusted to an acidic pH) is often employed. nih.govelsevierpure.com Detection by positive ion electrospray ionization tandem mass spectrometry (ESI-MS/MS) is performed in the multiple reaction monitoring (MRM) mode. nih.govelsevierpure.com This involves monitoring specific precursor-to-product ion transitions for both the analyte and an internal standard, ensuring high selectivity. nih.govelsevierpure.com For etodolac (B1671708), a transition of m/z 287.99 > 172.23 has been reported. nih.govelsevierpure.com
Method validation is a crucial step to demonstrate the suitability of the analytical method. Key validation parameters include selectivity, linearity, sensitivity, precision, accuracy, recovery, and stability. nih.govelsevierpure.comresearchgate.net The lower limit of quantitation (LLOQ) is a critical measure of sensitivity, with reported values for etodolac analysis being as low as 0.1 µg/mL. nih.govelsevierpure.com
Table 1: Example of LC-MS/MS Method Parameters for Etodolac Analysis in Human Plasma
| Parameter | Condition |
| Extraction | One-step liquid-liquid extraction with butyl acetate (B1210297) nih.govelsevierpure.com |
| Chromatography | Capcellpak MGII C18 column nih.govelsevierpure.com |
| Mobile Phase | 65% acetonitrile and 35% water with 10mM ammonium formate (pH 3.5) nih.govelsevierpure.com |
| Flow Rate | Isocratic |
| Ionization | Positive ion electrospray (ESI) nih.govelsevierpure.com |
| Detection | Multiple Reaction Monitoring (MRM) nih.govelsevierpure.com |
| MRM Transition (Etodolac) | m/z 287.99 > 172.23 nih.govelsevierpure.com |
| Internal Standard | Indomethacin nih.govelsevierpure.com |
| LLOQ | 0.1 µg/mL nih.govelsevierpure.com |
Structural Elucidation Techniques (e.g., GC-MS, NMR, MS/MS fragmentation)
The definitive identification of metabolites like this compound relies on powerful structural elucidation techniques. Gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and MS/MS fragmentation analysis are instrumental in this process. researchgate.netinnovareacademics.in
In studies investigating the biotransformation of etodolac, metabolites isolated from biological samples are subjected to these analytical methods. researchgate.net For instance, the mass spectra of metabolites can be compared with that of the parent drug to identify potential biotransformations. innovareacademics.in The fragmentation patterns observed in MS/MS provide crucial information about the structure of the metabolite. For example, the negative product ion mass spectrum of etodolac shows a prominent ion at m/z 286 [M-H]- and characteristic fragments at m/z 242 and 212. oup.com
NMR spectroscopy, including both ¹H and ¹³C NMR, provides detailed information about the chemical environment of each atom in the molecule, allowing for the precise determination of the site of modification, such as the hydroxylation that forms this compound. researchgate.net GC-MS has also been utilized in the analysis of etodolac and its metabolites. oup.cominnovareacademics.in
Capillary Electrophoresis and Electrochromatography in Metabolite Analysis
Capillary electrophoresis (CE) and capillary electrochromatography (CEC) offer alternative approaches for the analysis of etodolac and its metabolites. derpharmachemica.cominnovareacademics.in These techniques are known for their high efficiency, low sample and buffer consumption, and rapid analysis times. mdpi.com
CE, particularly when coupled with mass spectrometry (CE-MS), has been successfully employed for the enantioselective separation of etodolac and the identification of its phase I metabolites in urine samples. mdpi.comresearchgate.net In one application, vancomycin (B549263) was used as a chiral selector in the background electrolyte, allowing for the separation of the etodolac enantiomers. mdpi.com The use of a partial filling technique with CE-ESI-MS prevented the chiral selector from contaminating the mass spectrometer's ion source. mdpi.com
Capillary electrochromatography has also been used for the separation and identification of etodolac and its urinary metabolites, demonstrating the versatility of electro-driven separation techniques in drug metabolism studies. innovareacademics.in
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., UV, chiral columns)
High-performance liquid chromatography (HPLC) remains a widely used and robust technique for the analysis of etodolac and its metabolites. oup.comderpharmachemica.cominnovareacademics.in It can be coupled with various detection modes, with ultraviolet (UV) detection being the most common. oup.comderpharmachemica.com
HPLC methods for etodolac typically involve a reversed-phase column (e.g., RP-18) and an isocratic mobile phase, such as a mixture of aqueous acetic acid and acetonitrile. oup.com UV detection is often set at a wavelength of around 226 nm or 227 nm. researchgate.netresearchgate.net These methods have proven to be rapid and sensitive for the determination of etodolac in biological fluids like equine serum and urine. oup.com
For the analysis of enantiomers, chiral stationary phases are employed in HPLC. nih.gov The direct separation of etodolac enantiomers has been achieved on columns such as Chiralcel OD and Pirkle (R)-DNBPG without the need for derivatization. nih.gov The mobile phase often consists of hexane (B92381) with a small percentage of an alcohol like 2-propanol. nih.gov This allows for the determination of the enantiomeric purity of etodolac. nih.gov
Table 2: HPLC Methods for Etodolac and Metabolite Analysis
| Method | Column | Mobile Phase | Detection | Application |
| HPLC-UV | LiChrosorb RP-18 oup.com | 1% aqueous acetic acid/acetonitrile (50:50, v/v) oup.com | UV at 227 nm oup.com | Determination of etodolac in equine serum and urine oup.com |
| Chiral HPLC | Chiralcel OD nih.gov | Hexane with 2-propanol (doped with TFA) nih.gov | UV | Direct separation of etodolac enantiomers nih.gov |
| HPLC-UV | Phenomenex Luna C18 researchgate.net | Acetonitrile:Methanol (65:35) researchgate.net | UV at 226 nm researchgate.net | Estimation of etodolac in bulk and tablet dosage form researchgate.net |
Pre Clinical Pharmacokinetic Disposition of 8 1 Hydroxyethyl Etodolac
Formation and Elimination Kinetics in Animal Models (e.g., equine studies)
In preclinical species, etodolac (B1671708) undergoes extensive metabolism, primarily through hydroxylation. The formation of 8-(1-Hydroxyethyl)etodolac is a result of this Phase I metabolic process. Studies in rats, dogs, and horses have confirmed the biotransformation of etodolac into various hydroxylated metabolites. tandfonline.comymaws.comnih.govnih.gov
In rats and dogs, etodolac is well-absorbed, and the parent drug represents a significant portion of the radioactivity found in serum, with 95% in rats and 75% in dogs. nih.gov The elimination of etodolac in these species is characterized by long half-lives and evidence of enterohepatic circulation, which involves the excretion of a drug into the bile and its subsequent reabsorption from the small intestine. nih.govmsdvetmanual.com This recirculation process can prolong the presence of both the parent drug and its metabolites in the body.
Equine models provide more specific insights into the metabolism of etodolac. Following oral administration to horses, three major monohydroxylated metabolites of etodolac have been identified in the urine. ymaws.comnih.gov While kinetic studies primarily focus on the parent compound, the data provides a framework for understanding the behavior of its metabolites. The elimination half-life of the parent drug, etodolac, varies significantly across species, which influences the exposure time to its metabolites.
| Animal Model | Etodolac Elimination Half-life (t½) | Notes |
|---|---|---|
| Horse | 2.67 - 3.02 hours | Data from intravenous and oral administration. nih.gov |
| Dog | ~10 - 12 hours | Subject to extensive enterohepatic recirculation. One study reported a terminal half-life of up to 39.55 hours. nih.govmsdvetmanual.comtandfonline.com |
| Rat | ~17 hours | Subject to extensive enterohepatic recirculation. nih.gov |
Urinary Excretion Profiles of this compound and its Conjugates
The route of excretion for etodolac and its metabolites, including this compound, shows considerable variation among animal species. In rats and dogs, the primary route of elimination is through the feces, following biliary excretion. nih.gov
Dogs : In dogs, approximately 91% of the administered etodolac dose is eliminated in the feces. ymaws.com Only about 6-10% is excreted via the urine. ymaws.com Preliminary studies identified the glucuronide conjugate of etodolac in canine bile, but not in the urine, suggesting that the metabolites are primarily cleared through the liver. tandfonline.comnih.gov
Rats : Similar to dogs, the fecal route is dominant in rats, accounting for 81% of the dose, while urinary excretion accounts for only 11-15%. ymaws.com Four hydroxylated metabolites were tentatively identified in rat bile, and glucuronide conjugates were not observed in this species. tandfonline.comnih.gov
Horses : In contrast, urinary excretion is a more significant pathway in horses. Studies have detected free (unbound) etodolac and its conjugates in equine urine. nih.govoup.com Three major metabolites, all identified as monohydroxylated etodolac, were detected in the urine of horses following oral administration. nih.gov This indicates that this compound is among the metabolites cleared by the kidneys in this species, both in its free form and likely as a conjugate.
| Animal Model | Primary Excretion Route | Urinary Excretion (% of Dose) | Key Metabolites/Conjugates Noted in Excreta |
|---|---|---|---|
| Dog | Feces | 6-10% | Etodolac glucuronide (in bile, not urine). tandfonline.comymaws.com |
| Rat | Feces | 11-15% | Four hydroxylated metabolites (in bile). ymaws.comnih.gov |
| Horse | Urine/Feces | Data not quantified | Three monohydroxylated metabolites and their conjugates (in urine). ymaws.comnih.gov |
Assessment of Metabolite Accumulation Characteristics in Pre-clinical Biological Systems
The potential for metabolite accumulation is influenced by factors such as elimination half-life and the presence of enterohepatic recirculation. In preclinical animal models, the disposition characteristics of etodolac suggest a possibility for the accumulation of its metabolites.
The long elimination half-lives of etodolac observed in dogs (~10-12 hours) and rats (~17 hours) indicate that the drug and its metabolites, including this compound, are cleared slowly from the body. nih.govmsdvetmanual.com This slow clearance, combined with the extensive enterohepatic recirculation reported in both species, creates conditions where repeated dosing could lead to the accumulation of metabolites in biological systems. nih.govmsdvetmanual.com
Biological Significance and Molecular Activity of 8 1 Hydroxyethyl Etodolac
Assessment of Anti-inflammatory Activity in Pre-clinical Models (e.g., rat adjuvant edema model)
The anti-inflammatory effects of etodolac (B1671708) have been demonstrated in various pre-clinical animal models, such as the rat adjuvant edema model. nih.gov In these studies, etodolac was effective in reducing paw volume and other markers of inflammation. nih.gov The therapeutic action in these models is linked to the inhibition of prostaglandin (B15479496) synthesis at the site of inflammation. oup.com
Direct assessments of the anti-inflammatory activity of isolated 8-(1-hydroxyethyl)etodolac in such pre-clinical models are not detailed in the available research. The prevailing understanding is that the hydroxylated metabolites of etodolac, as a group, are considered to be pharmacologically insignificant. drugs.comfda.gov This implies that this compound, when administered on its own, would not be expected to produce a significant anti-inflammatory response in models like the rat adjuvant edema model. The anti-inflammatory effects observed after the administration of etodolac are therefore attributed almost entirely to the parent drug itself.
Table 2: Effect of Etodolac on Paw Volume in Adjuvant Arthritic Rats This table illustrates the anti-inflammatory activity of the parent drug, etodolac, in a pre-clinical model.
| Treatment Group | Dose (mg/kg/day) | Mean Decrease in Paw Volume (%) after 4 days |
| Etodolac | 3 | ~50 |
| Etodolac | 8 | ~50 |
Data derived from a study using the curative model of adjuvant arthritis in rats. nih.gov
Synthetic Methodologies and Preparative Routes for 8 1 Hydroxyethyl Etodolac
Chemical Synthesis Procedures for Structural Confirmation and Reference Material Generation
The chemical synthesis of 8-(1-hydroxyethyl)etodolac is primarily undertaken to confirm the structure of the metabolite isolated from biological samples and to produce a pure reference standard for analytical purposes. nih.govchemwhat.com The synthesis of etodolac (B1671708) and its metabolites, including the 8-(1'-hydroxy) derivative, has been described in scientific literature. nih.gov These synthetic routes provide an unambiguous method for structural elucidation and are essential for quantitative analysis in pharmacokinetic and metabolism studies.
While the specific, detailed synthetic route for this compound is not extensively elaborated in publicly available literature, it is understood to be a derivative of the parent compound, etodolac. The synthesis would likely involve the introduction of a hydroxyethyl (B10761427) group at the 8th position of the etodolac core structure. The IUPAC name for this compound is 2-[1-ethyl-8-(1-hydroxyethyl)-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid. chemwhat.comvulcanchem.com
| Identifier | Value |
|---|---|
| IUPAC Name | 2-[1-ethyl-8-(1-hydroxyethyl)-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid |
| Molecular Formula | C17H21NO4 |
| Molecular Weight | 303.35 g/mol |
| CAS Number | 101901-08-0 |
Biosynthetic Approaches via Microbial Transformation for Metabolite Production
Microbial biotransformation presents a valuable alternative to chemical synthesis for producing drug metabolites. nih.gov This approach utilizes microorganisms, such as bacteria and fungi, to carry out specific enzymatic reactions, often mirroring the metabolic pathways observed in humans. nih.govnih.gov Microbial systems can be employed to generate hydroxylated metabolites of drugs, which can be challenging to produce through traditional chemical synthesis. nih.gov
The process typically involves screening a variety of microbial strains to identify those capable of producing the desired metabolite from the parent drug. nih.gov Once a suitable strain is identified, the process can be scaled up to produce larger quantities of the metabolite for research purposes. nih.gov This "green chemistry" approach often operates under mild conditions of pH, temperature, and pressure, making it an environmentally friendly option. nih.gov
While specific studies detailing the microbial transformation of etodolac to this compound are not prevalent in the reviewed literature, the general principles of microbial biotransformation are well-established for producing drug metabolites. This method holds potential for the efficient and stereoselective synthesis of this compound.
Strategies for Preparing Deuterated or Labeled Analogs for Metabolic Tracing
Isotopically labeled compounds, particularly deuterated analogs, are indispensable tools in metabolic research. epj-conferences.org These labeled compounds are used as tracers to follow the metabolic fate of a drug within a biological system and as internal standards in quantitative bioanalytical methods, such as mass spectrometry. epj-conferences.orgmedchemexpress.com
The preparation of deuterated this compound would involve incorporating deuterium (B1214612) atoms into the molecule. This can be achieved through various synthetic strategies. One common approach is to use a deuterated starting material or reagent in the chemical synthesis pathway. For instance, a deuterated version of a key intermediate could be synthesized and then carried through the remaining reaction steps to yield the final labeled product.
Another method involves the use of deuterium gas (D2) in the presence of a metal catalyst to introduce deuterium into the molecule. The specific positions of deuterium labeling can be controlled by the choice of catalyst and reaction conditions. For example, methods have been developed for the synthesis of deuterated amines from amide precursors, which could be adapted for the synthesis of labeled etodolac analogs. epj-conferences.org
Emerging Research Avenues and Future Directions in 8 1 Hydroxyethyl Etodolac Studies
Integrated Omics Approaches for Comprehensive Metabolic Profiling
The use of integrated "omics" technologies, particularly metabolomics, is at the forefront of providing a comprehensive view of the metabolic effects of etodolac (B1671708). mdpi.comnih.gov Untargeted metabolomics, for instance, allows for a broad-spectrum analysis of metabolic changes in a biological system following drug administration. nih.gov This approach has been employed to investigate the metabolic alterations induced by a single oral dose of etodolac in healthy individuals. nih.gov
In such studies, liquid chromatography coupled with mass spectrometry (LC/MS) is a key analytical technique used for metabolic profiling of plasma samples taken at various time points, including pre-dose and at maximum drug concentration (Cmax). mdpi.comnih.govresearchgate.netnih.gov Through these analyses, a significant number of metabolites have been identified as being dysregulated by etodolac. nih.gov For example, one study identified 80 human endogenous metabolites that were influenced by the drug. nih.gov
Network analysis is then often used to interpret the complex datasets generated by these metabolomic studies. mdpi.comresearchgate.netnih.gov This allows researchers to observe correlations between metabolomic profiles and pharmacokinetic parameters. mdpi.comresearchgate.netnih.gov Key findings from these approaches have highlighted that etodolac influences several metabolic pathways, including arachidonic acid metabolism, sphingolipid metabolism, and the biosynthesis of unsaturated fatty acids. nih.govmdpi.com
Below is a table summarizing the findings from a study on the metabolic profiling of etodolac:
| Metabolic Pathway | Associated Metabolites | Observed Correlation with Etodolac |
| Arachidonic Acid Metabolism | Prostaglandins, Leukotrienes | Linked to etodolac's pharmacokinetics. mdpi.comresearchgate.netnih.govresearchgate.net |
| Sphingolipid Metabolism | GM1, GlcCer | Displayed an inverse trend to etodolac plasma levels. researchgate.net |
| Unsaturated Fatty Acid Biosynthesis | Palmitoyl-CoA | Exhibited temporal patterns that mirrored the pharmacokinetic curve of etodolac. researchgate.net |
| Cholesterol Biosynthesis | Not specified | Correlated with hematological and liver function parameters. mdpi.comnih.gov |
| Bile Salt Metabolism | Not specified | Correlated with hematological and liver function parameters. mdpi.comnih.gov |
| Riboflavin Metabolism | Flavin mononucleotide | Increased relative abundance post-etodolac dose. mdpi.com |
| Retinoic Acid Signaling | Not specified | Correlated with hematological and liver function parameters. mdpi.comnih.gov |
Advanced Computational Modeling of Metabolic Pathways and Enzyme Interactions
Advanced computational modeling plays a crucial role in making sense of the large datasets generated from omics studies and in predicting the interactions between etodolac, its metabolites, and enzymes. While specific computational models for 8-(1-hydroxyethyl)etodolac are not detailed in the provided search results, the application of such models is evident in the broader context of etodolac research.
For instance, pharmacokinetic parameters are determined from concentration data using non-compartmental analysis, a form of computational modeling. mdpi.com Furthermore, molecular modeling has been utilized to investigate the binding modes of etodolac derivatives to the active sites of enzymes. nih.gov This suggests that similar computational approaches could be, and likely are, used to model the interaction of this compound with metabolizing enzymes like cytochrome P450. nih.gov
The mechanism of action for etodolac involves the inhibition of the cyclooxygenase (COX) enzyme. nih.govdrugbank.com It binds to the upper portion of the COX enzyme's active site, preventing the entry of its substrate, arachidonic acid. drugbank.com Computational models can simulate this interaction, providing insights into the binding affinity and specificity of etodolac and its metabolites.
Future research will likely see the development of more sophisticated computational models that can integrate data from various omics platforms to create a dynamic and comprehensive simulation of etodolac's metabolic pathways. These models will be invaluable for predicting how individual genetic variations in metabolic enzymes might affect the metabolism of etodolac and the formation of metabolites like this compound.
Potential for Pre-clinical Biomarker Discovery Related to Etodolac Metabolism
The comprehensive metabolic profiling of etodolac opens up significant opportunities for the discovery of pre-clinical biomarkers. wuxiapptec.com These biomarkers could be indicative of a drug's efficacy, safety, or an individual's response to treatment. mdpi.comwuxiapptec.com The identification of metabolites that are significantly altered by etodolac administration is the first step in this discovery process. nih.gov
In preclinical drug development, biomarkers are crucial for assessing a compound's safety and response profile. wuxiapptec.com Metabolomic studies of etodolac have already identified a set of metabolites that show potential as biomarkers. mdpi.comnih.gov For example, metabolites derived from arachidonic acid, such as prostaglandins and leukotrienes, have been linked to etodolac's pharmacokinetics. mdpi.comresearchgate.netnih.gov Changes in the levels of these metabolites could potentially serve as biomarkers for the drug's therapeutic effect.
Furthermore, correlations have been observed between other metabolites and clinical laboratory parameters, such as those related to liver function. mdpi.comnih.gov For instance, etodolac acyl glucuronide levels have been correlated with serum bilirubin levels. mdpi.com Such findings are pivotal as they could lead to the development of biomarkers that predict potential adverse effects.
The table below outlines potential preclinical biomarkers related to etodolac metabolism:
| Potential Biomarker | Associated Pathway | Potential Indication |
| Prostaglandins, Leukotrienes | Arachidonic Acid Metabolism | Drug Efficacy and Pharmacokinetics. mdpi.comresearchgate.netnih.gov |
| Palmitoleic acid | Fatty Acid Metabolism | Assessment of nutritional status and potential renal or hepatic issues prior to administration. mdpi.com |
| Etodolac acyl glucuronide | Etodolac Metabolism | Liver function (correlation with serum bilirubin). mdpi.com |
| Flavin mononucleotide | Riboflavin Metabolism | Liver function (negative correlation with serum TGO). mdpi.com |
| Urinary leukocytes | Inflammatory Response | Indication of inflammatory processes. mdpi.com |
Future research in this area will likely focus on validating these potential biomarkers in larger preclinical and eventually clinical studies. The goal is to develop a panel of biomarkers that can be used to optimize etodolac therapy by predicting an individual's metabolic response and minimizing the risk of adverse events. mdpi.comnih.gov
Q & A
Basic: What spectroscopic techniques are critical for characterizing novel 8-(1-Hydroxyethyl)etodolac derivatives?
Answer:
Characterization of derivatives requires a combination of analytical methods:
- FT-IR spectroscopy to confirm functional groups (e.g., hydrazide-hydrazone formation) and hydrogen bonding.
- H-NMR spectroscopy (300 MHz) in DMSO-d6 or CDCl3 to analyze molecular structure, coupling constants, and stereochemistry.
- Elemental analysis (CHNS) to verify purity and stoichiometry.
- TLC in dual solvent systems (e.g., petroleum ether/ethyl acetate ratios) to monitor reaction progress and purity .
Basic: How can researchers ensure content uniformity in tablet formulations containing this compound?
Answer:
- Use melt dispersion granulation to homogenize drug distribution.
- Perform content uniformity testing via HPLC or UV spectrophotometry.
- Apply one-way ANOVA (α=0.05) to assess batch consistency. For example, hardness (4.0–4.3 kg/cm²) and weight variation (776–798 mg) were validated using ANOVA in granulated tablets, ensuring significance () across formulations .
Advanced: What experimental design strategies optimize nano-vesicular drug delivery systems for this compound?
Answer:
- Employ Box-Behnken design (3 factors, 3 levels) to optimize variables like drug-to-phospholipid ratio, lipid composition, and surfactant content.
- Use response surface methodology (via Design Expert software) to predict particle size, zeta potential, and entrapment efficiency. For emulsomes, optimized parameters achieved 383 nm size, +47 mV zeta potential, and 80% entrapment, aligning with predicted values .
Advanced: How can salt formation improve the physicochemical properties of this compound?
Answer:
- Synthesize organic salts (e.g., with piperazine) to enhance solubility.
- Characterize hydrogen bonding via X-ray crystallography (e.g., N–H···O interactions).
- Evaluate intrinsic dissolution rate (IDR) and equilibrium solubility in pH 6.8 buffer. The piperazine salt increased IDR by 2.1× and solubility by 4.8× compared to the free acid .
Basic: What in vitro models assess the anti-inflammatory efficacy of this compound?
Answer:
- COX-2 inhibition assays in rodent models (e.g., laparotomy-induced inflammation in rats).
- Measure serum corticosterone (CORT) levels post-surgery (1–6 hrs) to evaluate prostaglandin synthesis inhibition. Etodolac (12.5 mg/kg) reduced CORT elevation in surgical rats .
Advanced: How should researchers analyze contradictory dissolution data across formulations?
Answer:
- Conduct sensitivity analyses (e.g., outlier detection via Grubbs’ test).
- Use multivariate ANOVA to isolate factors (e.g., granulation method, excipient ratios) affecting dissolution.
- Cross-reference with in vitro-in vivo correlation (IVIVC) models. For example, sublimated tablets showed sustained release (88.69% over 24 hrs) in emulsomes vs. rapid dissolution in granules .
Basic: What statistical methods validate formulation parameters in preclinical studies?
Answer:
- One-way ANOVA (GraphPad Prism) to compare hardness, weight variation, and dissolution profiles ().
- Tukey’s post-hoc test for pairwise comparisons. For example, F5–F8 tablet batches showed significant differences in hardness () due to sublimation variables .
Advanced: How does the Extended Hildebrand Approach predict solubility in binary solvents?
Answer:
- Model solubility using Hildebrand solubility parameters () for aqueous-1,4-dioxane mixtures.
- Validate experimentally via UV spectrophotometry at 298.15 K. Rathi et al. reported mole fraction solubility () of 0.0012–0.0045 across solvent ratios, correlating with calculated activity coefficients .
Advanced: What pharmacokinetic study designs are critical for rodent models?
Answer:
- Randomized controlled trials with staggered blood sampling (e.g., 12–96 hrs post-dose).
- Use tail vein blood collection to minimize stress artifacts. In laparotomy studies, etodolac (10 mg/kg) suppressed IL-12 and CORT levels when administered 1 hr pre-surgery .
Advanced: How is batch variability addressed in synthesizing derivatives?
Answer:
- Standardize reaction conditions (e.g., reflux in ethanol for hydrazide-hydrazone derivatives).
- Implement quality-by-design (QbD) principles: monitor intermediates via TLC and NMR.
- Use elemental analysis (LECO CHNS-932) to confirm purity (>98%) and batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
